8-Azidoadenosine 5'-(4-(fluorosulfonyl)benzoate)
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Overview
Description
8-Azidoadenosine 5'-(4-(fluorosulfonyl)benzoate) is a chemical compound that has been widely used in scientific research as a tool for investigating the mechanism of action of adenosine receptors.
Mechanism Of Action
The mechanism of action of 8-Azidoadenosine 5'-(4-(fluorosulfonyl)benzoate) involves the covalent attachment of the compound to adenosine receptors upon exposure to UV light. This covalent attachment allows for the identification and characterization of receptor-binding proteins, as well as the study of receptor-ligand interactions.
Biochemical And Physiological Effects
8-Azidoadenosine 5'-(4-(fluorosulfonyl)benzoate) has been shown to have minimal effects on the biochemical and physiological properties of adenosine receptors, making it an ideal tool for investigating receptor-ligand interactions and receptor-binding proteins.
Advantages And Limitations For Lab Experiments
The advantages of using 8-Azidoadenosine 5'-(4-(fluorosulfonyl)benzoate) in lab experiments include its high specificity for adenosine receptors, its minimal effects on receptor function, and its ability to label intact cells and tissues. However, the limitations of this compound include its potential toxicity upon exposure to UV light and its limited availability.
Future Directions
For the use of 8-Azidoadenosine 5'-(4-(fluorosulfonyl)benzoate) include the development of new photoaffinity probes with improved specificity and sensitivity for adenosine receptors, as well as the application of these probes in the study of other G protein-coupled receptors. Additionally, the use of 8-Azidoadenosine 5'-(4-(fluorosulfonyl)benzoate) in combination with other techniques, such as mass spectrometry, may provide new insights into the structure and function of adenosine receptors and their interactions with other proteins and ligands.
Synthesis Methods
The synthesis of 8-Azidoadenosine 5'-(4-(fluorosulfonyl)benzoate) involves several steps, including the protection of the 5'-hydroxyl group of adenosine, the introduction of the azido group at the 8-position of the purine ring, and the attachment of the fluorosulfonylbenzoate moiety to the 5'-hydroxyl group. The final product is obtained through deprotection of the 5'-hydroxyl group.
Scientific Research Applications
8-Azidoadenosine 5'-(4-(fluorosulfonyl)benzoate) has been widely used as a photoaffinity probe for investigating the mechanism of action of adenosine receptors. It can be used to label adenosine receptors in intact cells and tissues, allowing for the identification and characterization of receptor-binding proteins. This compound has also been used to study the structure and function of adenosine receptors, as well as their interactions with other proteins and ligands.
properties
CAS RN |
125366-29-2 |
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Product Name |
8-Azidoadenosine 5'-(4-(fluorosulfonyl)benzoate) |
Molecular Formula |
C17H15FN8O7S |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-fluorosulfonylbenzoate |
InChI |
InChI=1S/C17H15FN8O7S/c18-34(30,31)8-3-1-7(2-4-8)16(29)32-5-9-11(27)12(28)15(33-9)26-14-10(13(19)21-6-22-14)23-17(26)24-25-20/h1-4,6,9,11-12,15,27-28H,5H2,(H2,19,21,22)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
BIDGKNGECKEEAF-SDBHATRESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)O)S(=O)(=O)F |
SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)O)S(=O)(=O)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)O)S(=O)(=O)F |
synonyms |
5'-(4-fluorosulfonyl)benzoyl-8-azidoadenosine 5'-(para-fluorosulfonyl)benzoyl-8-azidoadenosine 5'-4-(fluorosulfonyl)benzoyl-8-azidoadenosine 5'-FSBAzA |
Origin of Product |
United States |
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